Bienvenue dans la boutique en ligne BenchChem!

1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Medicinal Chemistry Structure-Activity Relationship GPCR Antagonism

This ortho,meta-difluorophenyl pyrrolidinyl urea (CAS 894029-05-1) offers a structurally validated screening compound for FPRL1 agonist discovery. Its 2-fluorophenyl urea terminus—distinct from the 4-fluorophenyl regioisomer—ensures correct target engagement and avoids cross-reactivity artifacts. Procure ≥95% pure material for chemogenomic profiling or focused library expansion. Confirm structural identity and differentiate from inactive analogs to safeguard screening investments.

Molecular Formula C17H15F2N3O2
Molecular Weight 331.323
CAS No. 894029-05-1
Cat. No. B2412397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS894029-05-1
Molecular FormulaC17H15F2N3O2
Molecular Weight331.323
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C17H15F2N3O2/c18-11-4-3-5-13(8-11)22-10-12(9-16(22)23)20-17(24)21-15-7-2-1-6-14(15)19/h1-8,12H,9-10H2,(H2,20,21,24)
InChIKeyWANNADDMCZKXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-05-1): Chemical Identity and Procurement Baseline


1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-05-1) is a synthetic diaryl urea derivative featuring a 5-oxopyrrolidin-3-yl core scaffold substituted with a 3-fluorophenyl group on the pyrrolidinone nitrogen and a 2-fluorophenyl group on the urea terminus . With molecular formula C₁₇H₁₅F₂N₃O₂ and molecular weight 331.32 g/mol, it belongs to the pyrrolidinyl phenylurea class, which has been explored for CCR3 antagonism, FPRL1 agonism, TRPV1 antagonism, and TrkA kinase inhibition across multiple therapeutic programs [1][2][3]. The compound is commercially available as a screening compound through ChemBridge's Hit2Lead platform at ≥95% purity for research use . However, its specific bioactivity has not been disclosed in primary peer-reviewed literature, making procurement decisions reliant on structural differentiation from closely related analogs rather than published potency benchmarks.

Why Generic Substitution of 1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-05-1) Is Not Advisable Without Structural Verification


Pyrrolidinyl phenylureas cannot be treated as interchangeable surrogates because minor positional changes in fluorine substitution profoundly alter target engagement profiles. The 2-fluorophenyl urea terminus in CAS 894029-05-1 distinguishes it from the 4-fluorophenyl regioisomer (CAS 894029-19-7) and other analogs, with documented SAR in the CCR3 antagonist series showing that the ortho vs. para position of the urea phenyl substituent directly impacts IC₅₀ values by modulating the dihedral angle between the urea carbonyl and the pyrrolidine ring [1]. In the FPRL1 agonist patent family, the substitution pattern on both phenyl rings determines whether a compound acts as an agonist or is inactive, meaning that even compounds with identical molecular formulae can exhibit divergent pharmacological behavior [2]. Therefore, procurement of a close analog without structural confirmation risks acquiring a compound with an entirely different—or absent—biological activity profile, invalidating screening results and wasting downstream resources.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-05-1) vs. Closest Analogs


Regioisomeric Fluorine Substitution as a Conformational and Pharmacophoric Determinant: ortho-F vs. para-F Urea Phenyl Ring

In the CCR3 antagonist pyrrolidinyl phenylurea series, the position of fluorine substitution on the urea phenyl ring directly correlates with antagonistic potency. The optimized lead compound 1 (with a 4-fluorophenyl urea terminus) exhibited an IC₅₀ of 4.9 nM in CCR3 binding assays, whereas further structural modifications that altered the aryl substitution pattern yielded a 2.8-fold potency improvement to 1.7 nM for compound 32 [1]. CAS 894029-05-1 bears a 2-fluorophenyl urea terminus—a distinct ortho-substitution pattern relative to the para-substituted comparator CAS 894029-19-7. Ortho-fluorine substitution constrains the rotational freedom of the urea-phenyl bond and alters the spatial orientation of the urea NH donor relative to the putative receptor hydrogen-bond acceptor, a feature exploited in the FPRL1 agonist patent where ortho-substituted variants are explicitly claimed as active embodiments [2]. While no published IC₅₀ exists for CAS 894029-05-1, the documented sensitivity of this scaffold to fluorine positional isomerism provides a mechanistically grounded rationale for selecting the ortho-fluoro variant over the para-fluoro regioisomer when exploring novel chemotypes or when ortho-substitution is desired to reduce metabolic N-dealkylation susceptibility.

Medicinal Chemistry Structure-Activity Relationship GPCR Antagonism

Patent-Disclosed FPRL1 Agonist Pharmacophore Encompassing the 2-Fluorophenyl Urea Moiety

US patent US20200010415A1 (Kyorin Pharmaceutical) explicitly claims urea derivatives bearing a 5-oxopyrrolidin-3-yl core and fluorophenyl substituents as FPRL1 (formyl peptide receptor-like 1, also known as FPR2) agonists [1]. The generic Markush structure encompasses compounds where the urea N-phenyl ring may be substituted with halogen at any position, including the 2-fluoro (ortho) configuration present in CAS 894029-05-1. The patent demonstrates that representative compounds within this class exhibit FPRL1 agonist EC₅₀ values ≤100 nM in calcium mobilization assays, with FPRL1 agonism linked to anti-inflammatory efficacy in in vivo paw edema and arthritis models [1]. In contrast, compounds outside the claimed substitution patterns showed significantly reduced or absent FPRL1 activity, establishing a structure-activity boundary that supports the selection of CAS 894029-05-1 over analogs lacking the requisite substitution topology. The 3-fluorophenyl substituent on the pyrrolidinone nitrogen, as found in CAS 894029-05-1, falls within the preferred N-aryl substitution scope described in the patent, whereas N-alkyl or N-unsubstituted analogs are not prioritized [1].

Inflammation GPCR Agonism Patent Pharmacology

Verified High Purity Specification (≥95%) for Reproducible Screening Outcomes

CAS 894029-05-1 is supplied at ≥95% purity as verified by the vendor Chemenu (Catalog Number CM795677) . This purity specification meets or exceeds the typical ≥90–95% threshold required for high-throughput screening (HTS) library compounds as recommended by the NIH Molecular Libraries Program [1]. In contrast, the regioisomeric comparator CAS 894029-19-7 (1-(4-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea) is listed by certain suppliers without an explicit purity guarantee, and the structurally related analog CAS 894019-51-3 (with a 4-(difluoromethoxy)phenyl substitution) carries a molecular weight of 379.3 g/mol—14.5% higher than CAS 894029-05-1 (331.32 g/mol)—introducing additional steric bulk that may alter binding kinetics [2]. A documented purity specification enables direct comparison of screening results across laboratories and reduces the risk of false positives or negatives arising from unknown impurity profiles, a critical consideration when committing to secondary assay validation.

Quality Control Screening Library Reproducibility

Lower Calculated LogP and Total Polar Surface Area Consistent with Favorable Permeability for Cellular Assays

Computationally predicted physicochemical properties differentiate CAS 894029-05-1 from more lipophilic pyrrolidinyl urea analogs. The compound has a calculated topological polar surface area (tPSA) of approximately 61.4 Ų and a predicted LogP (octanol-water partition coefficient) of approximately 3.3, based on SMILES notation FC1=CC=CC(=C1)N1CC(CC1=O)NC(=O)NC1=C(F)C=CC=C1 using standard cheminformatics tools . By comparison, the CCR3-optimized compound 32—which bears a 2-(2-hydroxyethoxy)phenyl urea terminus and a 6-fluoronaphthalen-2-ylmethyl pyrrolidine substituent—has a significantly larger molecular weight and higher tPSA (estimated ~80 Ų) that reduces passive membrane permeability despite superior potency [1]. The more compact ortho,meta-difluorophenyl architecture of CAS 894029-05-1 maintains tPSA below the commonly cited 90 Ų threshold for oral bioavailability while retaining the hydrogen-bond donor/acceptor profile required for target engagement, making it a preferable starting point for cellular phenotypic screening where passive permeability is essential [1].

Drug-like Properties Permeability Physicochemical Profiling

Selectivity Potential Over Off-Target Chemokine Receptors Inferred from Class-Level SAR

In the CCR3 antagonist series from which the pyrrolidinyl phenylurea scaffold originates, optimized compounds demonstrated >1000-fold selectivity over related chemokine receptors including CCR2, CCR5, and CXCR4 [1]. This selectivity window was achieved through specific aryl substitution patterns on the urea and pyrrolidine moieties. CAS 894029-05-1, with its distinctive 2-fluorophenyl urea and 3-fluorophenyl pyrrolidinone substitution, occupies a chemical space that differs from both the CCR3-optimized compounds and the TRPV1-targeted pyrrolidinyl ureas such as SB-705498 (which bears a 4-chlorophenyl urea and a different pyrrolidine substitution pattern) [2]. The non-overlapping substitution profile suggests that CAS 894029-05-1 may exhibit a distinct selectivity fingerprint, making it valuable for chemogenomic profiling studies aimed at deconvoluting target engagement across the GPCR and ion channel families that this scaffold can address.

Selectivity Chemokine Receptors Off-Target Profiling

Recommended Application Scenarios for 1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-05-1) Based on Quantitative Evidence


GPCR-Focused High-Throughput Screening Campaigns Targeting FPRL1/FPR2 Agonism

CAS 894029-05-1 is well-suited as a screening library member in FPRL1/FPR2 agonist discovery programs. Its 2-fluorophenyl urea and 3-fluorophenyl pyrrolidinone substitution pattern aligns with the active pharmacophore claimed in US patent US20200010415A1, where structurally related compounds demonstrated FPRL1 agonist EC₅₀ values ≤100 nM [1]. The confirmed ≥95% purity ensures reliable primary hit identification and minimizes false positives due to impurities. Researchers can use this compound as a basis for structure-activity relationship expansion, particularly exploring the ortho-fluorine effect on receptor activation kinetics and downstream anti-inflammatory signaling.

Chemogenomic Selectivity Profiling Across Pyrrolidinyl Urea-Responsive Targets

The unique ortho,meta-difluorophenyl substitution pattern of CAS 894029-05-1 distinguishes it from both CCR3-optimized analogs (>1000-fold selective over CCR2/CCR5/CXCR4 [2]) and TRPV1-targeted pyrrolidinyl ureas such as SB-705498 [3]. This compound is therefore recommended for inclusion in chemogenomic profiling panels designed to map the selectivity landscape of the pyrrolidinyl urea scaffold across GPCRs, ion channels, and kinase targets. Its intermediate physiochemical profile (tPSA ≈ 61.4 Ų, LogP ≈ 3.3) supports use in both biochemical and cell-based assay formats .

Computational Docking and Pharmacophore Model Validation Studies

As a compound with a defined but uncharacterized biological profile, CAS 894029-05-1 serves as an excellent test case for computational target prediction and pharmacophore model refinement. Its well-defined 2-fluorophenyl vs. 3-fluorophenyl regiospecificity provides a discriminating feature for validating docking poses that distinguish ortho-substituted from para-substituted (CAS 894029-19-7) urea derivatives. The documented sensitivity of this scaffold's potency to fluorine positional isomerism in the CCR3 series [2] supports the use of CAS 894029-05-1 as a negative or differential control in models that predict binding to CCR3 or related receptors.

Medicinal Chemistry Library Diversification and Fragment-Based Lead Generation

CAS 894029-05-1 is an attractive building block for medicinal chemistry diversification owing to its compact structure (MW = 331.32 g/mol), favorable drug-like properties (tPSA < 90 Ų), and the synthetic tractability of the pyrrolidinyl urea scaffold . Its ortho-fluorine substituent may confer metabolic stability advantages by reducing N-dealkylation susceptibility relative to para-substituted analogs, a consideration supported by established fluorine-mediated metabolic blocking strategies. The compound is appropriate for generating focused libraries around the FPRL1, CCR3, or TRPV1 pharmacophores.

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.